![molecular formula C23H17F2NO3S B2946331 6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one CAS No. 866810-03-9](/img/structure/B2946331.png)
6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one
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Description
Molecular Structure Analysis
The molecular structure of FC-99 is based on the quinoline backbone, which is a nitrogen-containing bicyclic compound . The quinoline nucleus is present in numerous biological compounds . The specific structure of FC-99 includes additional functional groups such as fluorophenyl, sulfonyl, and methylphenylmethyl groups.Scientific Research Applications
Antimicrobial and Antibacterial Evaluation
- A study focused on the synthesis and evaluation of a novel 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one, demonstrating its antibacterial properties against several bacterial strains. Raman analysis and crystal structure determination were integral to understanding the compound's activity (Geesi et al., 2020).
Fluorescence and Sensing Applications
- Research into a quinoline-containing diphenylsulfone derivative unveiled its potential as a reversible ratiometric silver ion and pH probe, highlighting the aggregation-induced emission enhancement (AIEE) effect. This property makes it suitable for developing novel UV and fluorescence chemosensors (Gong et al., 2018).
Cancer Research and Cytotoxicity
- A Quantitative structure-cytotoxicity relationship (QSCR) analysis on 6-Fluoro-3-(4H-1,2,4-triazol-3-yl)quinolin-4(1H)-ones was performed to explore their antitumor properties. The study aimed to design novel, potent, and safer anti-cancer drugs based on these compounds, demonstrating significant cytotoxic effects against cancer cell lines (Joon et al., 2021).
Optical and Material Science
- Investigations into the optical properties of 8-hydroxy quinoline-based azo dye under UV irradiation revealed changes in optical constants, including band gap modifications and fluorescence emission intensity enhancements. These findings suggest applications in materials science, particularly in developing green color emission materials (Gaml, 2018).
Synthesis and Chemical Transformation
- Studies on the synthesis of quinoline silyloxymethylsulfones presented methods for creating sulfonyl derivatives, important in medicinal chemistry. The reported reaction offers a pathway to synthesize C2-substituted sulfones from quinoline N-oxides, highlighting the method's scalability and broad applicability (Patel et al., 2022).
properties
IUPAC Name |
6-fluoro-3-(4-fluorophenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2NO3S/c1-15-2-4-16(5-3-15)13-26-14-22(23(27)20-12-18(25)8-11-21(20)26)30(28,29)19-9-6-17(24)7-10-19/h2-12,14H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAYUJBKPMTCDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one |
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